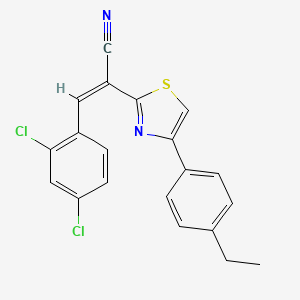

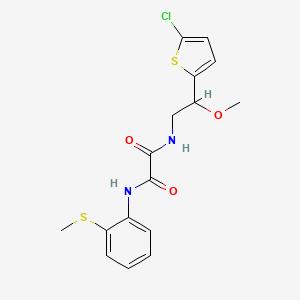

3-((1,1-Diethylprop-2-ynyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-((1,1-Diethylprop-2-ynyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile is a complex organic molecule that likely exhibits interesting chemical properties due to its structure, which includes an amino group attached to a prop-2-ynyl chain and a prop-2-enenitrile moiety with a dimethylpropanoyl group. While the specific molecule is not directly discussed in the provided papers, similar compounds with enamine and azaenamine functionalities have been studied, suggesting that this compound may also exhibit unique reactivity and structural characteristics.

Synthesis Analysis

The synthesis of related compounds involves the use of enamines and azaenamines as intermediates. For instance, the synthesis of 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile involves the condensation of 2-oxo-3-(indol-3-yl)propanonitrile with dimethylformamide dimethylacetal . Similarly, the synthesis of 2-amino-1,3-diene derivatives is achieved through a ruthenium-catalyzed hydrovinylation-type cross-coupling of ynamides and ethylene . These methods could potentially be adapted for the synthesis of 3-((1,1-Diethylprop-2-ynyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using experimental and theoretical methods. For example, (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile was found to exist in a solid state as a stable E-isomer in a zwitterionic form . This suggests that the compound of interest may also exhibit zwitterionic characteristics, which could influence its reactivity and stability.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. Enaminonitrile derivatives have been shown to react with different nucleophiles, such as 4-chloroaniline, hydrazine hydrate, and ethyl acetoacetate, to yield a variety of products including pyrazole-4-carbonitrile and indolylpyridine . Additionally, 2-aminobuta-1,3-diene derivatives have been demonstrated to react with dienophiles or singlet oxygen to form cyclic enamide derivatives . These findings indicate that 3-((1,1-Diethylprop-2-ynyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile could potentially undergo similar reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported in the provided papers, the studies on related compounds offer insights into what could be expected. The spectroscopic data such as NMR, IR, and UV/VIS, along with DFT calculations, are essential tools for understanding the properties of such compounds . These techniques could be employed to investigate the physical and chemical properties of 3-((1,1-Diethylprop-2-ynyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile, including its stability, solubility, and electronic structure.

Scientific Research Applications

Acid-Catalyzed Rearrangements and Synthesis :

- The compound has been involved in studies focusing on acid-catalyzed [3,3]-sigmatropic rearrangements of N-propargylanilines, showcasing its utility in complex organic reactions (Barmettler & Hansen, 1990).

- It has also been used in the co-cyclization processes with nitrogen-containing acetylenes, leading to the synthesis of aminoindane, isoindoline, and isoindolinone derivatives (Duckworth et al., 1996).

Exploring Chemical Reactions and Properties :

- Studies have been conducted on the synthesis of allenic diamines via the Stevens rearrangement of ammonium salts, indicating the compound's relevance in producing aminoketones (Manukyan, 2015).

- Research into the E/Z photoisomerization of 3-amino-3-phenylprop-2-enenitriles has provided insights into the compound's photochemical behavior (Chiacchio et al., 1988).

Application in Synthesizing Complex Molecules :

- The compound has been used in reactions like the synthesis of polymorphic forms of pharmaceutical compounds, indicating its potential in drug development and material science (Vogt et al., 2013).

- It's also been part of studies focusing on the synthesis of poly(2,6-dimethyl-4-phenyl-1,4-dihydropyridinyl)arenes, demonstrating its use in creating novel multi-armed molecules (Abdelhamid et al., 2015).

properties

IUPAC Name |

(2Z)-2-[(3-ethylpent-1-yn-3-ylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-7-15(8-2,9-3)17-11-12(10-16)13(18)14(4,5)6/h1,11,17H,8-9H2,2-6H3/b12-11- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRUHSRQHQMXSO-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#C)NC=C(C#N)C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(C#C)N/C=C(/C#N)\C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1,1-Diethylprop-2-ynyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2499343.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2499344.png)

![4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline](/img/structure/B2499345.png)

![Methyl 5-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}furan-3-carboxylate](/img/structure/B2499355.png)

![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2499356.png)

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-(1-pyrrolidinylcarbonyl)-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-9,11-dione](/img/structure/B2499360.png)

![3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2499364.png)